3-(3-Methylisoxazol-5-yl)propan-1-ol

Antiviral Synthesis Medicinal Chemistry Regiospecific Intermediates

3-(3-Methylisoxazol-5-yl)propan-1-ol (CAS 105658-49-9) is a primary alcohol belonging to the 3,5-disubstituted isoxazole class, with the methyl group at the 3-position and the hydroxypropyl chain at the 5-position of the heterocycle. Its molecular formula is C7H11NO2, with a molecular weight of 141.17 g/mol.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 105658-49-9
Cat. No. B009439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylisoxazol-5-yl)propan-1-ol
CAS105658-49-9
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CCCO
InChIInChI=1S/C7H11NO2/c1-6-5-7(10-8-6)3-2-4-9/h5,9H,2-4H2,1H3
InChIKeyWLKCJYLGRDETLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylisoxazol-5-yl)propan-1-ol (CAS 105658-49-9): A Regiospecific Isoxazole Intermediate for Pleconaril Synthesis


3-(3-Methylisoxazol-5-yl)propan-1-ol (CAS 105658-49-9) is a primary alcohol belonging to the 3,5-disubstituted isoxazole class, with the methyl group at the 3-position and the hydroxypropyl chain at the 5-position of the heterocycle. Its molecular formula is C7H11NO2, with a molecular weight of 141.17 g/mol . While broadly classed as a heterocyclic building block, its principal documented role is as a crucial, regiospecific intermediate in the patented synthesis of the antiviral drug Pleconaril (Picovir) [1], distinguishing it from other isoxazole propanol isomers used in different contexts.

Why 3-(3-Methylisoxazol-5-yl)propan-1-ol Cannot Be Replaced by Generic Isoxazole Analogs


The selection of 3-(3-Methylisoxazol-5-yl)propan-1-ol over its analogs is dictated by reaction-specific regioisomerism and functional group incompatibility. The specific substitution pattern on the isoxazole ring is mandatory for the subsequent chemical steps in patented drug syntheses [1]. A structural isomer with the methyl and hydroxypropyl groups swapped, such as 5-Methyl-3-(3-hydroxypropyl)isoxazole, would lead to a different final product architecture, derailing the intended synthetic route to Pleconaril . Similarly, a functional analog like 3-(3-methylisoxazol-5-yl)propionic acid cannot be used as a direct, atom-economical substitute for the primary alcohol in reactions requiring nucleophilic substitution, such as chlorination with SOCl2, without additional, costly reduction steps [1].

Quantitative Differentiation of 3-(3-Methylisoxazol-5-yl)propan-1-ol Against Key Structural and Functional Analogs


Regiospecificity in Pleconaril Synthesis: Target Compound vs. 5-Methyl-3-(3-hydroxypropyl)isoxazole

The compound's value is defined by its mandatory role as the correct regioisomer in the multi-step synthesis of Pleconaril. The patented synthetic route explicitly uses 3-(3-methylisoxazol-5-yl)-1-propanol (III), which is generated from 3,5-dimethylisoxazole. The 5-(hydroxypropyl) substitution pattern is essential for the final drug's architecture, making the regioisomer 5-Methyl-3-(3-hydroxypropyl)isoxazole a non-viable substitute that would yield a different, inactive compound [1].

Antiviral Synthesis Medicinal Chemistry Regiospecific Intermediates Pleconaril

Functional Group Reactivity: Primary Alcohol vs. Carboxylic Acid Analog

The primary alcohol functional group in the target compound provides a direct synthetic handle for further derivatization through nucleophilic substitution, which is not directly possible with the carboxylic acid analog. In the Pleconaril synthesis, the alcohol (III) is efficiently converted to the propyl chloride (IV) using refluxing SOCl2 [1]. The corresponding acid, 3-(3-methylisoxazol-5-yl)propionic acid (CAS 154928-89-9, MW 155.15), would require an additional, costly, and yield-reducing reduction step to reach the same alcohol intermediate, adding complexity, time, and waste to a synthetic project .

Organic Synthesis Intermediate Chemistry Functional Group Interconversion Alcohol vs. Acid

Validated Industrial-Scale Synthesis: High-Yield Preparation from Low-Cost Starting Material

A key advantage is the availability of a validated, scalable synthetic procedure that delivers the product in high yield from inexpensive, bulk reagents. The patented process (US5464848) details a kilo-lab scale reaction: 220 g of 3,5-dimethylisoxazole is deprotonated and alkylated with ethylene oxide to yield 272 g of the title compound as a brown oil, which is used without further purification in the next step . This contrasts with non-optimized, small-scale routes for analog compounds that may be lower-yielding or use more expensive reagents, making the target compound a more cost-effective choice for large-scale procurement.

Process Chemistry Scalable Synthesis Patented Route Yield Data

High-Value Application Scenarios for Procuring 3-(3-Methylisoxazol-5-yl)propan-1-ol


Direct Intermediate for Pleconaril and Analog Synthesis

This is the primary, high-value application. Research groups focused on synthesizing Pleconaril (an antiviral for enteroviruses) or performing structure-activity relationship (SAR) studies on its 1,2,4-oxadiazolyl-phenoxyalkylisoxazole scaffold must use this specific alcohol as the starting material [1]. The regiospecific chemistry dictates that no other isomer can be substituted to obtain the correct final product architecture.

Cost-Effective Building Block for Large-Scale Isoxazole Library Synthesis

For medicinal chemistry programs requiring a diverse library of 5-substituted-3-methylisoxazoles, this compound is the optimal starting material. Its primary alcohol can be converted into a leaving group (e.g., chloride, tosylate) for diversification with a wide array of nucleophiles. The documented kilo-scale synthesis makes it a more reliable and cost-effective building block for large library production compared to its non-optimized analogs.

Investigating Larvicidal and Agrochemical Isoxazole Derivatives

Research into 3,5-disubstituted isoxazoles has shown that the C-5 side-chain is critical for larvicidal activity against Aedes aegypti [2]. While the target compound itself has a simple methyl group at C-3, its functionalized C-5 chain makes it a direct precursor for exploring a wide range of larvicidal and agrochemical candidates. It serves as a direct replacement for the 'propan-1-ol' intermediates used in comparative studies between alcohol and acid derivatives, where the C-5 chain oxidation state was shown to be a key determinant of activity [2].

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